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molecular formula MgO3Si B1214189 Florisil CAS No. 8014-97-9

Florisil

Cat. No. B1214189
M. Wt: 100.39 g/mol
InChI Key: FKHIFSZMMVMEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658459B2

Procedure details

The compound obtained in Step (9) (80.5 g, 338 mmol), water (500 ml), acetone (250 ml), and N-methylmorpholine (45.5 g, 389 mmol) were placed in a reaction vessel, and was stirred. OsO4 (1 g) was added to the mixture, and was vigorously stirred for 24 hours. After the completion of the reaction, a suspension of NaHSO3 (50 g) and Florisil (250 g) in water (100 ml) was added to the reaction solution, and was stirred for 10 minutes. After that, insoluble matter was removed by celite filtration, and 5% HCl was added to the filtrate until the pH of the filtrate became 3. Upon confirming that the pH had reached 3, and acetone was removed under reduced pressure. Organic matter was extracted from the remainder with ethyl acetate, dried over sodium sulfate, and concentrated under reduced pressure. The precipitated crystals were filtrated, and was then recrystallized with methylene chloride, whereby 4,5-dibromo-1,2-cyclohexanediol was obtained (64.6 g, 70%).
Quantity
80.5 g
Type
reactant
Reaction Step One
Quantity
45.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]1[CH:7]([Br:8])[CH2:6]C=C[CH2:3]1.CN1[CH2:15][CH2:14][O:13]CC1.[OH:16]S([O-])=O.[Na+].[O-][Si]([O-])=O.[Mg+2]>O.O=[Os](=O)(=O)=O.CC(C)=O>[Br:1][CH:2]1[CH:7]([Br:8])[CH2:6][CH:15]([OH:16])[CH:14]([OH:13])[CH2:3]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
80.5 g
Type
reactant
Smiles
BrC1CC=CCC1Br
Name
Quantity
45.5 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
500 mL
Type
solvent
Smiles
O
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
OS(=O)[O-].[Na+]
Name
Quantity
250 g
Type
reactant
Smiles
[O-][Si](=O)[O-].[Mg+2]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
O=[Os](=O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was vigorously stirred for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
ADDITION
Type
ADDITION
Details
was added to the reaction solution
STIRRING
Type
STIRRING
Details
was stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
After that, insoluble matter was removed by celite filtration, and 5% HCl
ADDITION
Type
ADDITION
Details
was added to the filtrate until the pH of the filtrate
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
Organic matter was extracted from the remainder with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtrated
CUSTOM
Type
CUSTOM
Details
was then recrystallized with methylene chloride

Outcomes

Product
Name
Type
product
Smiles
BrC1CC(C(CC1Br)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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